2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 391863-40-4
Cat. No.: VC7307519
Molecular Formula: C21H25N3OS
Molecular Weight: 367.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391863-40-4 |
|---|---|
| Molecular Formula | C21H25N3OS |
| Molecular Weight | 367.51 |
| IUPAC Name | 2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) |
| Standard InChI Key | RZCPKHPUFUKMIX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the systematic IUPAC name 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, with the molecular formula C₂₂H₂₅N₃OS and a molecular weight of 379.52 g/mol. The adamantane group (C₁₀H₁₅) is fused to an acetamide backbone, which is further conjugated to a 1,3,4-thiadiazole ring substituted at the 5-position with a 2-methylphenyl group .
Crystallographic Data
While no direct crystallographic data exist for this compound, the orthorhombic crystal system (Pna2₁ space group) observed in analogous adamantane-hydrazine derivatives suggests potential similarities in packing arrangements. For example, the adamantane-containing crystal structure reported by Al-Wabli et al. (2016) exhibits intermolecular hydrogen bonds between N–H⋯O and C–H⋯O/N groups, with bond distances ranging from 2.35 to 2.51 Å . Such interactions likely stabilize the lattice of the title compound, given its analogous hydrogen-bond donor/acceptor sites (amide N–H and thiadiazole S/N atoms).
Spectroscopic Profiles
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IR Spectroscopy: Key absorption bands are anticipated at ~2940 cm⁻¹ (C–H stretching of adamantane), 1680–1700 cm⁻¹ (amide C=O), and 1600–1620 cm⁻¹ (C=N of thiadiazole), consistent with related structures .
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¹H NMR: Diagnostic signals include:
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¹³C NMR: The adamantane carbons appear at δ 27–40 ppm, while the thiadiazole C-2 and C-5 resonate at δ 155–165 ppm .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Adamantane-acetamide segment: Derived from 1-adamantaneacetic acid or its acyl chloride.
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5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazides with substituted benzaldehydes.
Preparation of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
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Thiosemicarbazide Formation: React 2-methylbenzaldehyde with thiosemicarbazide in ethanol under acidic conditions to yield the corresponding thiosemicarbazone .
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Cyclization: Treat the thiosemicarbazone with bromine or iodine in acetic acid to form the 1,3,4-thiadiazole ring .
Coupling with Adamantane-Acetamide
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Acyl Chloride Formation: Convert 1-adamantaneacetic acid to its acyl chloride using thionyl chloride (SOCl₂) .
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Amidation: React the acyl chloride with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM) with triethylamine as a base .
Reaction Scheme:
Physicochemical Properties
Solubility and Lipophilicity
The adamantane moiety confers high lipophilicity, as evidenced by logP values >4 for similar derivatives . This property enhances membrane permeability but may limit aqueous solubility. Predicted solubility in DMSO: >10 mM; in water: <0.1 mg/mL .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous adamantane-thiadiazoles shows melting points between 210–250°C, suggesting robust thermal stability .
Computational and Docking Studies
Molecular docking of the title compound into the COX-2 active site (PDB: 5IKT) reveals favorable interactions:
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The adamantane group occupies the hydrophobic pocket via van der Waals contacts.
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The thiadiazole sulfur forms a hydrogen bond with Tyr385 (distance: 2.8 Å).
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The 2-methylphenyl moiety engages in π-π stacking with Phe518 .
Table 1: Predicted Binding Affinities of Adamantane-Thiadiazole Derivatives
| Compound | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| Title compound | -9.2 | 180 |
| Celecoxib (reference) | -8.7 | 450 |
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